REACTION_CXSMILES
|
C([N:11]1[CH2:25][CH2:24][N:14]2[C:15]3[C:20]([NH:21][C:22](=[O:23])[CH:13]2[CH2:12]1)=[CH:19][CH:18]=[CH:17][CH:16]=3)(OCC1C=CC=CC=1)=O.Cl.[H][H]>[Pd].C(O)C>[CH2:24]1[N:14]2[C:15]3[C:20]([NH:21][C:22](=[O:23])[CH:13]2[CH2:12][NH:11][CH2:25]1)=[CH:19][CH:18]=[CH:17][CH:16]=3
|
Name
|
3-carbobenzoxy-2,3,4,4a-tetrahydro-1H- pyrazino[1,2-a]quinoxalin-5(6H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1CC2N(C3=CC=CC=C3NC2=O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
hydrogen chloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 3.0 g
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to give 0.55 g
|
Name
|
|
Type
|
|
Smiles
|
C1CNCC2N1C1=CC=CC=C1NC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |